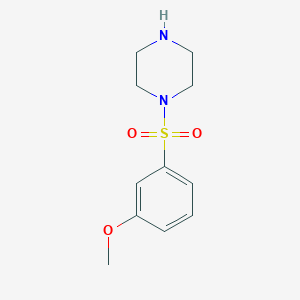

1-(3-Methoxyphenyl)sulfonylpiperazine

説明

特性

分子式 |

C11H16N2O3S |

|---|---|

分子量 |

256.32 g/mol |

IUPAC名 |

1-(3-methoxyphenyl)sulfonylpiperazine |

InChI |

InChI=1S/C11H16N2O3S/c1-16-10-3-2-4-11(9-10)17(14,15)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 |

InChIキー |

RZOVAFWHWNOUGH-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCNCC2 |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis of 1-(3-Methoxyphenyl)sulfonylpiperazine generally involves the sulfonylation of piperazine with 3-methoxybenzenesulfonyl chloride or its derivatives. The reaction typically proceeds via nucleophilic substitution, where the nucleophilic nitrogen of piperazine attacks the sulfonyl chloride, forming the sulfonamide bond.

Preparation of 3-Methoxybenzenesulfonyl Chloride (Key Intermediate)

In some protocols, 3-methoxybenzenesulfonyl chloride is prepared by selective chlorosulfonation of 3-methoxyanisole (3-methoxybenzene). This step involves:

- Treating 3-methoxyanisole with chlorosulfonic acid or sulfuryl chloride under controlled temperature to introduce the sulfonyl chloride group at the desired position.

- The crude sulfonyl chloride is then washed extensively with water to remove impurities and used directly in the next step without further purification.

Sulfonylation of Piperazine

The sulfonylation step is performed by reacting piperazine or its derivatives with 3-methoxybenzenesulfonyl chloride under mild conditions:

- The reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane at low temperature (10–15 °C) to control the reaction rate and avoid side reactions.

- Piperazine is dissolved in the solvent, and the sulfonyl chloride is added dropwise over several minutes.

- The mixture is stirred for a short time (10–20 minutes) to ensure complete reaction.

- In some procedures, zinc dust is added to the reaction mixture to facilitate the reaction and improve yields.

- After completion, the reaction mixture is filtered to remove any solids, and the filtrate is concentrated to obtain the crude product.

- The crude product is purified by crystallization from methanol or by washing with ether to yield pure 1-(3-Methoxyphenyl)sulfonylpiperazine.

Alternative Synthetic Routes: Palladium-Catalyzed Coupling

An alternative approach involves the palladium-catalyzed coupling of piperazine with aryl halides such as m-bromoanisole (3-bromoanisole):

- Piperazine and m-bromoanisole are reacted in o-xylene solvent with a palladium catalyst and a base such as sodium tert-butoxide.

- The reaction is performed under nitrogen atmosphere, initially at 80 °C, then heated to 120 °C for several hours (e.g., 3 hours).

- After reaction completion, the mixture is cooled, extracted with water and organic solvents, dried, and purified.

- This method yields 1-(3-Methoxyphenyl)piperazine with high efficiency (up to 96% yield), which can subsequently be sulfonylated to form the sulfonylpiperazine derivative.

Coupling with Piperazine Derivatives

In some advanced synthetic schemes, the sulfonyl chloride intermediate is reacted with substituted piperazines such as 1-methylpiperazine or N-ethylpiperazine to yield various analogs of sulfonylpiperazines:

- The sulfonyl chloride is dissolved in dichloromethane and reacted with the piperazine derivative in the presence of a base such as triethylamine.

- The reaction mixture is stirred at room temperature or slightly elevated temperature.

- The resulting sulfonylpiperazine derivatives are converted to hydrochloride salts and purified by crystallization from methanol/ethyl acetate mixtures.

Data Table Summarizing Key Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Palladium-catalyzed coupling of piperazine with m-bromoanisole | Piperazine, m-bromoanisole, Pd catalyst, NaOtBu | o-Xylene | 80 °C → 120 °C | 3 hours | 96 | Nitrogen atmosphere, high yield |

| Chlorosulfonation of 3-methoxyanisole | Chlorosulfonic acid or SO2Cl2 | — | Controlled low temp. | — | — | Produces sulfonyl chloride intermediate |

| Sulfonylation of piperazine | 3-Methoxybenzenesulfonyl chloride, piperazine, Zn dust (optional) | THF or DCM | 10–15 °C | 10–20 minutes | High | Followed by crystallization purification |

| Coupling with substituted piperazines | Sulfonyl chloride + 1-methylpiperazine or N-ethylpiperazine, triethylamine | DCM | Room temperature | — | Good | Produces analogs, purified as hydrochloride salts |

Analytical and Purification Techniques

- Crystallization from methanol or methanol/ethyl acetate mixtures is commonly used to purify the sulfonylpiperazine products.

- Gas chromatography with internal standard methods is used to analyze reaction yields, especially for palladium-catalyzed coupling products.

- Nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

- Thin-layer chromatography is used to monitor reaction progress during synthesis.

Summary of Research Findings and Practical Considerations

- The palladium-catalyzed coupling method offers a high-yielding route to 1-(3-Methoxyphenyl)piperazine, which can then be sulfonylated to obtain the target sulfonylpiperazine.

- The direct sulfonylation of piperazine with 3-methoxybenzenesulfonyl chloride is the most straightforward and widely used method to prepare 1-(3-Methoxyphenyl)sulfonylpiperazine.

- Reaction conditions such as low temperature, choice of solvent, and use of bases like triethylamine or zinc dust are critical for optimizing yields and purity.

- The synthetic routes allow for the preparation of various analogs by modifying the piperazine substituents or the aryl sulfonyl moiety, facilitating structure-activity relationship studies.

化学反応の分析

1-(3-Methoxyphenyl)sulfonylpiperazine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 1-(3-Hydroxyphenyl)sulfonylpiperazine.

Reduction: The sulfonyl group can be reduced to a sulfide group under specific conditions, forming 1-(3-Methoxyphenyl)thiopiperazine.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium iodide or methyl iodide for substitution reactions .

科学的研究の応用

1-(3-Methoxyphenyl)sulfonylpiperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also used in the study of enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

作用機序

The mechanism of action of 1-(3-Methoxyphenyl)sulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

類似化合物との比較

Serotonin Receptor Affinity

- 5-HT1A Receptor: Analogous 2-methoxyphenylpiperazine derivatives (e.g., compound 7 in ) exhibit nanomolar affinity (Ki = 0.028 nM) due to optimal arylpiperazine geometry . The 3-methoxy substitution in the target compound may reduce affinity compared to 2-methoxy analogs but retain selectivity over D2 and α1 receptors .

- Antimalarial Activity : Sulfonylpiperazines, including the target compound, disrupt Plasmodium falciparum actin-1/profilin dynamics, inhibiting red blood cell invasion (IC50 = 1.2 µM for lead compounds) .

Enzyme Inhibition

- Protein Kinase C (PKC): The sulfonylpiperazine scaffold in compounds like H-7 (1-(5-isoquinolinylsulfonyl)-2-methylpiperazine) inhibits PKC with Ki = 6 µM, suggesting the target compound may share similar mechanisms .

- Cyclic Nucleotide-Dependent Kinases : Sulfonylpiperazines show competitive inhibition with ATP, as seen in H-8 (Ki = 0.48 µM for cGMP-dependent kinases) .

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。